molecular formula C14H11BrN4O3S B8050324 4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide

4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide

Cat. No.: B8050324
M. Wt: 395.23 g/mol
InChI Key: ODZNNZYRBRRREX-UHFFFAOYSA-N
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Description

The compound with the identifier “4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide” is a chemical substance cataloged in the PubChem database. It is known for its unique properties and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for 4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide would typically involve large-scale chemical synthesis processes. These processes are designed to maximize yield and purity while minimizing costs and environmental impact. The exact methods would depend on the specific chemical structure and desired properties of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons and an increase in oxidation state.

    Reduction: This reaction involves the gain of electrons and a decrease in oxidation state.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

The common reagents and conditions used in these reactions would depend on the specific chemical structure of this compound. For example, oxidation reactions might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions might involve reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation reactions might produce oxidized derivatives of this compound, while reduction reactions might produce reduced derivatives.

Scientific Research Applications

4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It can be used as a reagent or intermediate in various chemical reactions and synthesis processes.

    Biology: It can be used in biological studies to investigate its effects on biological systems and processes.

    Medicine: It can be used in medical research to investigate its potential therapeutic effects and applications.

    Industry: It can be used in industrial processes and applications, such as the production of other chemicals or materials.

Mechanism of Action

The mechanism of action of 4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide involves its interaction with specific molecular targets and pathways. The exact mechanism would depend on the specific chemical structure and properties of the compound. Generally, it might involve binding to specific receptors or enzymes, altering their activity and leading to various biological effects.

Properties

IUPAC Name

4-[2-(5-bromo-2-oxoindol-3-yl)hydrazinyl]benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN4O3S/c15-8-1-6-12-11(7-8)13(14(20)17-12)19-18-9-2-4-10(5-3-9)23(16,21)22/h1-7,18H,(H2,16,21,22)(H,17,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODZNNZYRBRRREX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NNC2=C3C=C(C=CC3=NC2=O)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1NNC2=C3C=C(C=CC3=NC2=O)Br)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN4O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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